molecular formula C36H40N2 B14286533 3,3'-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-diethylaniline) CAS No. 118780-51-1

3,3'-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-diethylaniline)

Cat. No.: B14286533
CAS No.: 118780-51-1
M. Wt: 500.7 g/mol
InChI Key: HIZIPMSNTDCUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diphenyl-4,4-bis(3-diethylaminophenyl)-1,3-butadiene is an organic compound known for its unique structure and properties It consists of a butadiene backbone with phenyl and diethylaminophenyl groups attached, making it a highly conjugated system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-4,4-bis(3-diethylaminophenyl)-1,3-butadiene typically involves the following steps:

    Preparation of Starting Materials: The synthesis begins with the preparation of 3-diethylaminobenzaldehyde and diphenylacetylene.

    Condensation Reaction: The key step involves a condensation reaction between 3-diethylaminobenzaldehyde and diphenylacetylene in the presence of a base such as sodium ethoxide. This reaction forms the desired butadiene compound.

    Purification: The crude product is purified using column chromatography to obtain the pure compound.

Industrial Production Methods

While the laboratory synthesis is well-documented, industrial production methods may involve scaling up the reaction using continuous flow reactors and optimizing reaction conditions to improve yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-4,4-bis(3-diethylaminophenyl)-1,3-butadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

1,1-Diphenyl-4,4-bis(3-diethylaminophenyl)-1,3-butadiene has several scientific research applications:

    Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) due to its fluorescent properties.

    Photonics: Employed in the development of photonic devices and materials.

    Fluorescent Dye: Utilized as a fluorescent dye in biological imaging and chemical sensing.

    Material Science: Investigated for its potential in creating new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-4,4-bis(3-diethylaminophenyl)-1,3-butadiene involves its interaction with light and other electromagnetic radiation. The compound’s conjugated system allows it to absorb and emit light efficiently, making it useful in photonic and electronic applications. The molecular targets and pathways involved include:

    Fluorescence: The compound absorbs light at specific wavelengths and re-emits it at longer wavelengths.

    Charge Transport: In electronic applications, the compound facilitates charge transport due to its conjugated structure.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diphenyl-4,4-bis(4-diethylaminophenyl)-1,3-butadiene: Similar structure but with different substitution patterns on the phenyl rings.

    1,1-Diphenyl-4,4-bis(3-dimethylaminophenyl)-1,3-butadiene: Similar structure but with dimethylamino groups instead of diethylamino groups.

Uniqueness

1,1-Diphenyl-4,4-bis(3-diethylaminophenyl)-1,3-butadiene is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. The presence of diethylamino groups enhances its solubility and fluorescence efficiency compared to similar compounds.

Properties

CAS No.

118780-51-1

Molecular Formula

C36H40N2

Molecular Weight

500.7 g/mol

IUPAC Name

3-[1-[3-(diethylamino)phenyl]-4,4-diphenylbuta-1,3-dienyl]-N,N-diethylaniline

InChI

InChI=1S/C36H40N2/c1-5-37(6-2)33-23-15-21-31(27-33)36(32-22-16-24-34(28-32)38(7-3)8-4)26-25-35(29-17-11-9-12-18-29)30-19-13-10-14-20-30/h9-28H,5-8H2,1-4H3

InChI Key

HIZIPMSNTDCUMS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)N(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.